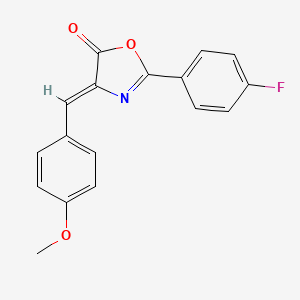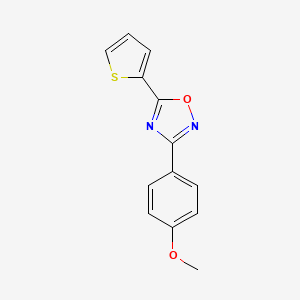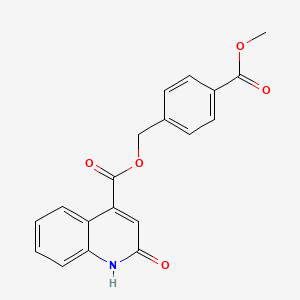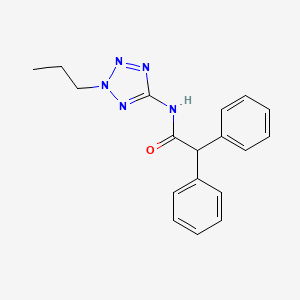
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as FO, is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. FO has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it has been reported to act as a DNA intercalating agent and to inhibit the activity of topoisomerases. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects
This compound has been reported to exhibit low toxicity and to have a favorable pharmacokinetic profile. This compound has been shown to be metabolized in the liver and to be excreted in the urine. This compound has been reported to have a half-life of approximately 3 hours in rats. This compound has been shown to inhibit the growth of cancer cells and to exhibit anti-inflammatory activity in animal models.
実験室実験の利点と制限
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its ease of synthesis, low toxicity, and favorable pharmacokinetic profile. However, this compound has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
将来の方向性
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has several potential future directions, including its use as a fluorescent probe for the detection of metal ions, its use in the development of biosensors, and its use in the analysis of environmental pollutants. This compound may also have potential applications in the development of new anticancer drugs and in the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Conclusion
In conclusion, this compound is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This compound has several potential future directions, and further studies are needed to fully understand its potential applications.
合成法
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one can be synthesized using different methods, including the one-pot three-component reaction, the Knoevenagel condensation reaction, and the microwave-assisted synthesis method. The one-pot three-component reaction involves the reaction of 4-fluoroaniline, 4-methoxybenzaldehyde, and glycine in the presence of a catalyst. The Knoevenagel condensation reaction involves the reaction of 4-fluoroaniline and 4-methoxybenzaldehyde in the presence of a base. The microwave-assisted synthesis method involves the reaction of 4-fluoroaniline, 4-methoxybenzaldehyde, and glycine in the presence of a solvent under microwave irradiation. These methods have been reported to yield this compound in good to excellent yields.
科学的研究の応用
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities. This compound has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and as a fluorescent probe for the detection of metal ions. This compound has been studied for its potential use in the development of biosensors and in the analysis of environmental pollutants.
特性
IUPAC Name |
(4Z)-2-(4-fluorophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-21-14-8-2-11(3-9-14)10-15-17(20)22-16(19-15)12-4-6-13(18)7-5-12/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCMLEMGINGJGF-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5721501.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5721508.png)
![2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721511.png)


![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5721534.png)
![6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721536.png)
![2-(4-methoxyphenyl)-4-[(methylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5721542.png)


![7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5721554.png)

![5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5721562.png)
